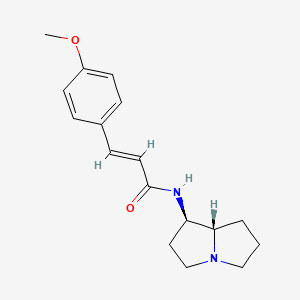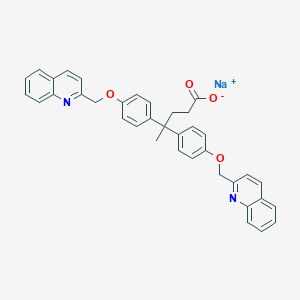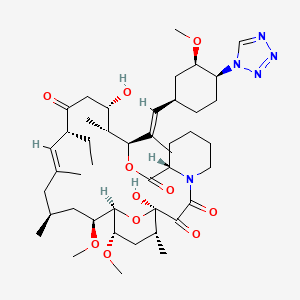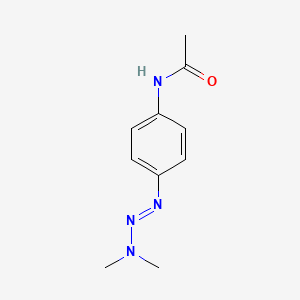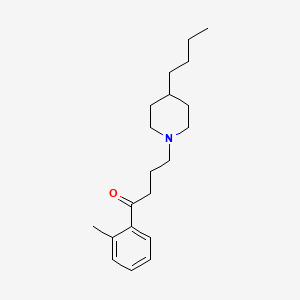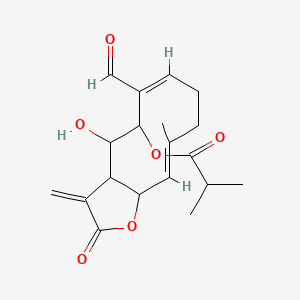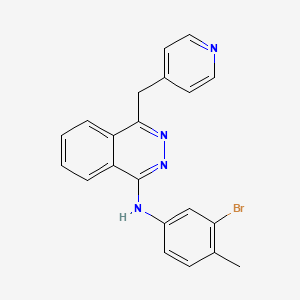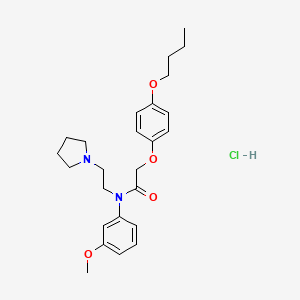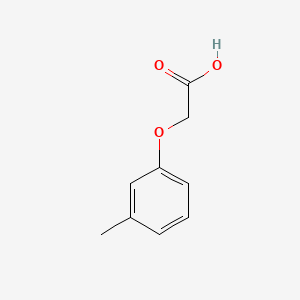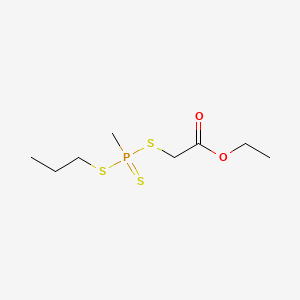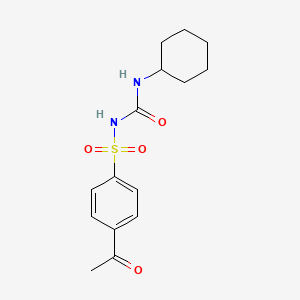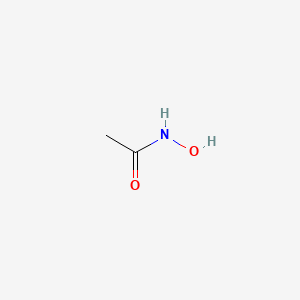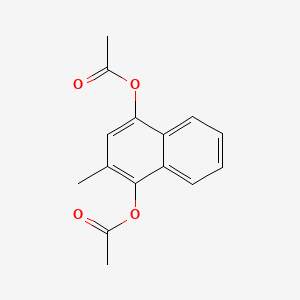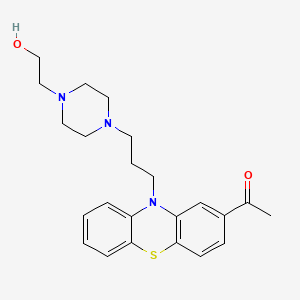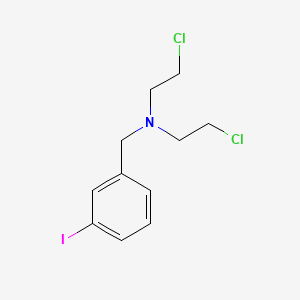
Benzenemethanamine, N,N-bis(2-chloroethyl)-3-iodo-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N,N-bis(2-chloroethyl)-3-iodo- (9CI) is a bioactive chemical.
Applications De Recherche Scientifique
Cancer Chemotherapy Studies A study by Pettit et al. (1963) focused on synthesizing N-bis(2-chloroethyl)amines and N-bis(2-iodoethyl)benzylamines for cancer chemotherapy. The paper highlights a method for converting N-bis(2-chloroethyl)-benzylamine hydrochlorides to N-bis(2-iodoethyl)benzylamine hydroiodides, which could be useful in chemotherapy research.
Melanoma Cytotoxicity and Drug Delivery Wolf et al. (2004) conducted research on benzamide derivatives, including chlorambucil and diethylaminoethylamine, for targeted drug delivery in melanoma therapy. The study, published in Melanoma Research, found these compounds to be more toxic against melanoma cells than the parent chlorambucil, suggesting their potential in melanoma treatment [Wolf et al., 2004).
Organometallic Chemistry and Catalysis In the field of organometallic chemistry, a study by Zuo & Braunstein (2012) discussed the synthesis of N-heterocyclic dicarbene iridium(III) pincer complexes. These complexes were applied in the transfer dehydrogenation of cyclooctane, demonstrating their potential in catalytic applications [Zuo & Braunstein, 2012).
Synthesis and Binding of Metal Cations Kumar, Singh, and Singh (1992) explored the synthesis and metal cation binding properties of amide–ether–amine-containing macrocycles. Their research revealed selective extraction of lead picrate over other metal picrates, indicating potential applications in metal ion extraction and separation [Kumar, Singh, & Singh, 1992).
Conformational Analysis in Organic Chemistry Kivelä et al. (2005) conducted a conformational analysis of saturated benzoxazaphosphinine 2-oxides. Their study, focusing on stereochemistry and molecular conformations, contributes to the understanding of organic compounds' structural properties [Kivelä et al., 2005).
Photocatalytic Synthesis in Organic Chemistry Wang, Tu, Ma, Ait Tarint, and Bolm (2021) researched the photocatalytic synthesis of difluoroacetoxy-containing sulfoximines. Their work suggests applications in the development of novel photocatalytic methods for organic synthesis [Wang et al., 2021).
Polymer Science Zhao, Xu, Fang, and Yin (2012) synthesized novel aromatic polyamides using a specific phosphorylation method. This research contributes to the development of new materials in polymer science [Zhao et al., 2012).
Application in Medicinal Chemistry Jen (1965) studied the synthesis of bis(β-chloroethyl)aminomethyl-phenylalanine for tumor chemotherapy. This research provides insights into the development of new antitumor agents [Jen, 1965).
Propriétés
Numéro CAS |
40372-95-0 |
|---|---|
Nom du produit |
Benzenemethanamine, N,N-bis(2-chloroethyl)-3-iodo-(9CI) |
Formule moléculaire |
C11H14Cl2IN |
Poids moléculaire |
358.04 g/mol |
Nom IUPAC |
2-chloro-N-(2-chloroethyl)-N-[(3-iodophenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H14Cl2IN/c12-4-6-15(7-5-13)9-10-2-1-3-11(14)8-10/h1-3,8H,4-7,9H2 |
Clé InChI |
HLZFXLNNDDPEGM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)CN(CCCl)CCCl |
SMILES canonique |
C1=CC(=CC(=C1)I)CN(CCCl)CCCl |
Apparence |
Solid powder |
Autres numéros CAS |
40372-95-0 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzenemethanamine, N,N-bis(2-chloroethyl)-3-iodo- (9CI) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



